![molecular formula C10H8N2O2 B1416637 7-Methyl-1,8-naphthyridine-2-carboxylic acid CAS No. 923689-18-3](/img/structure/B1416637.png)
7-Methyl-1,8-naphthyridine-2-carboxylic acid
Overview
Description
7-Methyl-1,8-naphthyridine-2-carboxylic acid is a derivative of 1,8-naphthyridine . Naphthyridines are organic compounds that are considered to be naphthalene analogs, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is similar to that of 1,8-naphthyridine . The structure of 1,8-naphthyridine consists of two fused pyridine rings with nitrogen atoms in separate rings .Chemical Reactions Analysis
1,8-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
7-Methyl-1,8-naphthyridine-2-carboxylic acid: derivatives have been explored for their antibacterial properties. The structure is similar to that of Nalidixic acid , a well-known antibacterial agent effective against gram-negative bacteria . This suggests potential for the compound in the development of new antibiotics, particularly in the fight against drug-resistant bacterial strains.
Chemical Biology: Multicomponent Reactions (MCR)
In chemical biology, MCRs are valuable for constructing complex molecular architectures. Derivatives of 7-Methyl-1,8-naphthyridine-2-carboxylic acid have been synthesized using MCRs, which is significant for developing medicinally important scaffolds .
Materials Science: Light-Emitting Diodes (LEDs)
The naphthyridine core is a component in the development of LEDs. Its derivatives can be used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies .
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)
In analytical chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid can be utilized in HPLC for biochemistry laboratory applications. It may assist in studying drug allergies and cross-reactivity .
Photochemistry: Molecular Sensors
The compound’s photochemical properties make it suitable for use as a molecular sensor. This application is crucial in detecting and measuring specific chemical substances through changes in the compound’s fluorescence .
Supramolecular Chemistry: Self-Assembly Host–Guest Systems
In supramolecular chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid can form host–guest systems. These are structures where molecules are bound together through non-covalent bonds, which is important for creating new materials with specific functions .
Mechanism of Action
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including attempts to develop more ecofriendly, safe, and atom-economical approaches, has been of considerable interest to the synthetic community . This suggests that future research may continue to focus on improving synthesis methods and exploring the diverse applications of these compounds.
properties
IUPAC Name |
7-methyl-1,8-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRROODKCBUUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,8-naphthyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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